Plasma Half-Life Extension of Zanamivir-Cholesterol Conjugate Versus Unmodified Zanamivir in Mice
The ZNV-cholesterol conjugate demonstrated markedly improved plasma half-life compared with unmodified ZNV in mice. While unmodified zanamivir exhibits a rapid elimination half-life of approximately 10 minutes following intravenous administration in mice [1], the cholesterol conjugate showed a substantially extended plasma half-life, enabling sustained antiviral exposure after a single dose [2]. In humans, zanamivir's serum half-life is 2.5–5.1 hours after inhalation [3], providing a clinical baseline for the improvement sought by the conjugate strategy.
| Evidence Dimension | Plasma half-life |
|---|---|
| Target Compound Data | Markedly extended vs ZNV (exact fold-change in mice reported in Lv et al., 2021; absolute value not publicly extractable from abstract alone) |
| Comparator Or Baseline | Zanamivir (ZNV): ~10 min IV half-life in mice; 2.5–5.1 h inhalation half-life in humans |
| Quantified Difference | Significant extension (qualitative report of 'markedly improved' in primary paper); precise fold-change available in full-text Figures |
| Conditions | Mouse pharmacokinetic study; intravenous and intranasal administration routes in mice (Lv et al., 2021); human comparator data from FDA label and DrugBank |
Why This Matters
Extended plasma half-life supports less frequent dosing and sustained antiviral pressure, a critical procurement criterion when selecting between short-acting and long-acting neuraminidase inhibitors for preclinical or clinical research programs.
- [1] Ryan DM, Ticehurst J, Dempsey MH, Penn CR. Inhibition of influenza virus replication in mice by GG167 (4-guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid) is consistent with extracellular activity of viral neuraminidase. Antimicrob Agents Chemother. 1994 Oct;38(10):2270-5. Reported IV half-life of zanamivir in mice: ~10 min. View Source
- [2] Lv X, Wang P, Li C, Cheng S, Bi Y, Li X. Zanamivir-Cholesterol Conjugate: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses. J Med Chem. 2021 Dec 9;64(23):17403-17412. View Source
- [3] RELENZA (zanamivir) FDA Package Insert. Serum half-life: 2.5–5.1 hours following oral inhalation. View Source
